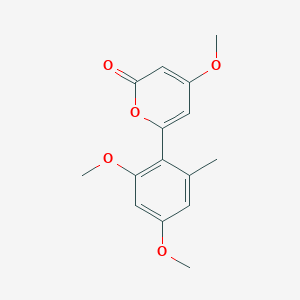
6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one is an organic compound with a complex structure that includes both methoxy and pyranone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one typically involves the reaction of 2,4-dimethoxy-6-methylbenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the pyranone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives .
Scientific Research Applications
6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-6-methylbenzoic acid
- 2,4-Dimethoxy-6-methylbenzaldehyde
- Pyriofenone
Uniqueness
6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one is unique due to its combination of methoxy and pyranone functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
53270-36-3 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
6-(2,4-dimethoxy-6-methylphenyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C15H16O5/c1-9-5-10(17-2)6-12(19-4)15(9)13-7-11(18-3)8-14(16)20-13/h5-8H,1-4H3 |
InChI Key |
KIOCDRWFVOGNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)

![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)

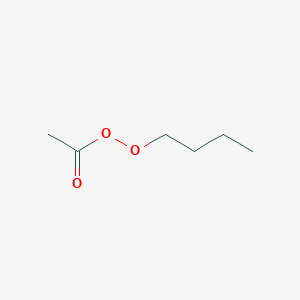
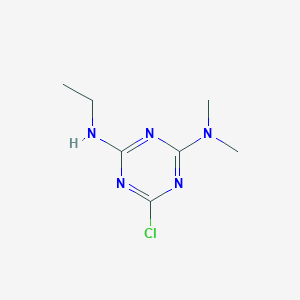
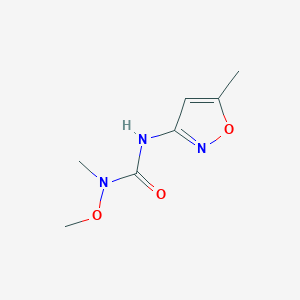
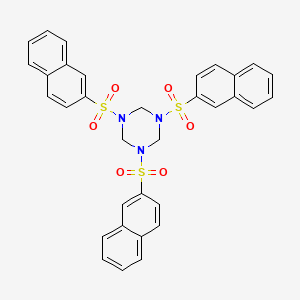
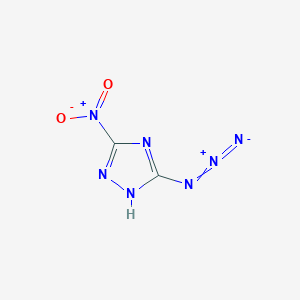
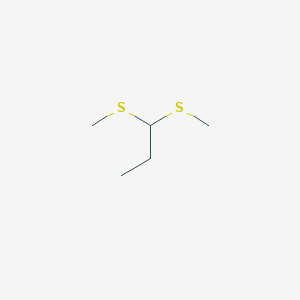
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)

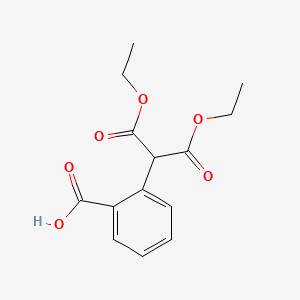
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
